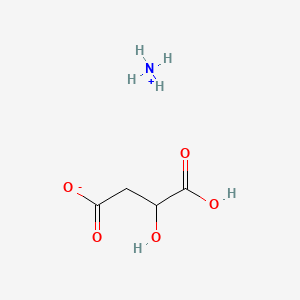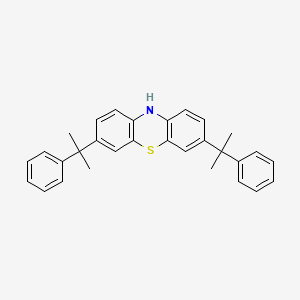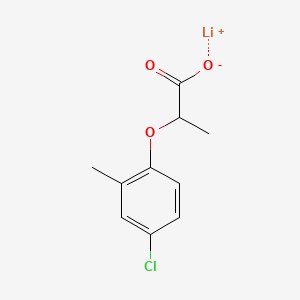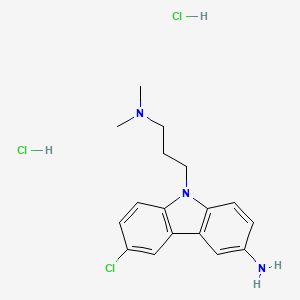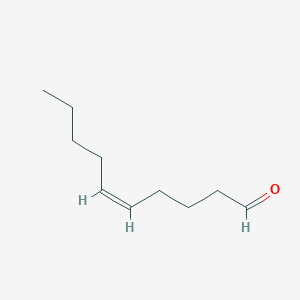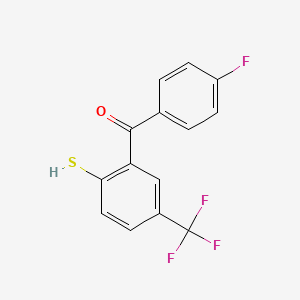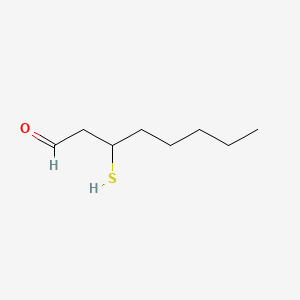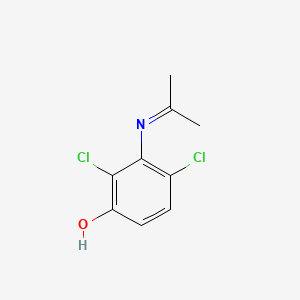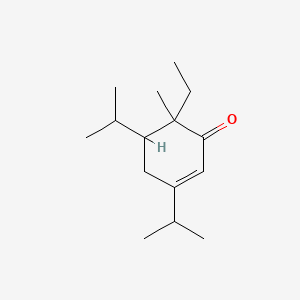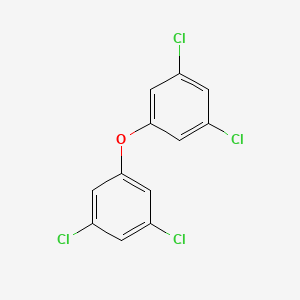
3,3',5,5'-Tetrachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’,5,5’-Tetrachlorodiphenyl ether: is an organic compound with the molecular formula C12H6Cl4O . It belongs to the class of polychlorinated diphenyl ethers, which are known for their stability and resistance to degradation. This compound is often studied for its potential environmental impact and its role in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The process requires controlled conditions to ensure selective chlorination at the 3,3’,5,5’ positions.
Industrial Production Methods: In industrial settings, the production of 3,3’,5,5’-Tetrachlorodiphenyl ether may involve large-scale chlorination reactors where diphenyl ether is exposed to chlorine gas under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3,3’,5,5’-Tetrachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,3’,5,5’-Tetrachlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Research on its environmental impact and bioaccumulation in living organisms.
Medicine: Investigations into its potential effects on human health and its role as an endocrine disruptor.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3,3’,5,5’-Tetrachlorodiphenyl ether exerts its effects involves its interaction with various molecular targets. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression pathways involved in detoxification processes. Additionally, its chlorinated structure allows it to interact with cellular membranes, potentially disrupting normal cellular functions.
Comparación Con Compuestos Similares
3,3’,5,5’-Tetrachlorobiphenyl: Similar in structure but lacks the ether linkage.
2,3,3’,5’-Tetrachlorodiphenyl ether: Differently substituted isomer with distinct chemical properties.
Polychlorinated biphenyls (PCBs): Structurally related compounds with varying degrees of chlorination.
Uniqueness: 3,3’,5,5’-Tetrachlorodiphenyl ether is unique due to its specific chlorination pattern and the presence of an ether linkage, which influences its chemical reactivity and environmental behavior. Its stability and resistance to degradation make it a compound of interest in environmental studies.
Propiedades
Número CAS |
85918-34-9 |
|---|---|
Fórmula molecular |
C12H6Cl4O |
Peso molecular |
308.0 g/mol |
Nombre IUPAC |
1,3-dichloro-5-(3,5-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-1-8(14)4-11(3-7)17-12-5-9(15)2-10(16)6-12/h1-6H |
Clave InChI |
MOQYEWLNKZQUBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)OC2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



